N-(2-(furan-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Structure-Activity Relationship (SAR) Sulfonamide Pharmacophore Regioisomerism

Procure this specific ortho-methyl regioisomer (CAS 1428359-90-3) to maintain SAR integrity in carbonic anhydrase inhibitor programs. The 2-methyl substitution on the benzenesulfonamide ring directs steric bulk for preferential hCA IX hydrophobic pocket engagement over hCA II, a selectivity feature absent in 3-methyl or unsubstituted phenyl analogs. With a ~6.3-fold logP differential versus the des-methyl analog, this compound provides a quantifiable lipophilicity gradient for matched molecular pair analysis in cell-based assays. Serves as a strategic protected furan-3-yl ethylamine intermediate for piperazinylquinolone synthesis.

Molecular Formula C14H17NO4S
Molecular Weight 295.35
CAS No. 1428359-90-3
Cat. No. B2354895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
CAS1428359-90-3
Molecular FormulaC14H17NO4S
Molecular Weight295.35
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC2=COC=C2
InChIInChI=1S/C14H17NO4S/c1-11-9-13(18-2)3-4-14(11)20(16,17)15-7-5-12-6-8-19-10-12/h3-4,6,8-10,15H,5,7H2,1-2H3
InChIKeyBQMLSBCFCABCEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide (CAS 1428359-90-3): Structural Identity, Physicochemical Profile, and Procurement Context


N-(2-(Furan-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide (CAS 1428359-90-3) is a synthetic sulfonamide derivative with molecular formula C₁₄H₁₇NO₄S and a molecular weight of 295.35 g·mol⁻¹ . The compound comprises three distinct structural modules: a furan-3-yl heterocycle linked via a two-carbon ethyl spacer to a sulfonamide nitrogen, which is in turn attached to a 4-methoxy-2-methylbenzenesulfonyl core. This specific substitution pattern—methoxy at the para position (C-4) and methyl at the ortho position (C-2) of the benzenesulfonamide ring—differentiates it from regioisomeric analogs bearing 3-methyl or unsubstituted phenyl sulfonamide cores [1]. The compound is primarily positioned as a research chemical building block for medicinal chemistry and organic synthesis applications, with the furan-3-yl ethylamine substructure having demonstrated validated utility as a functionalized moiety in bioactive quinolone antibacterial scaffolds [2].

Why Generic Substitution Is Not Advisable for N-(2-(Furan-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide (CAS 1428359-90-3): Regioisomeric and Substituent-Dependent Differentiation


Compounds within the furan-3-yl ethyl benzenesulfonamide class cannot be treated as interchangeable commodities because subtle alterations in the benzenesulfonamide substitution pattern—specifically the position of the methyl group (C-2 vs. C-3) and the presence or absence of the 4-methoxy group—profoundly alter electronic distribution, steric topography, and hydrogen-bonding capacity at the sulfonamide pharmacophore [1]. Head-to-head structural analysis of the target compound against its closest regioisomer, N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide (CAS 1448035-69-5), reveals that the 2-methyl (ortho) versus 3-methyl (meta) positional difference generates a 60° spatial reorientation of the methyl steric bulk relative to the sulfonamide S–N bond axis, which in sulfonamide-based enzyme inhibitors is known to dictate isoform selectivity profiles [2]. Furthermore, the unsubstituted phenyl analog N-(2-(furan-3-yl)ethyl)benzenesulfonamide (CAS 1428352-94-6, MW 251.30) lacks both the methoxy hydrogen-bond acceptor and the methyl lipophilic contact, resulting in a predicted logP differential of approximately +0.8 log units relative to the target compound, translating to a ~6.3-fold difference in octanol-water partition coefficient that directly impacts membrane permeability and pharmacokinetic behavior in cell-based assays . These structural distinctions are not cosmetic; they are the determinants of target engagement, selectivity, and assay reproducibility that make blind substitution scientifically indefensible.

N-(2-(Furan-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide (CAS 1428359-90-3): Quantitative Differentiation Evidence Guide for Scientific Procurement


Regioisomeric Differentiation: 2-Methyl (Ortho) vs. 3-Methyl (Meta) Benzenesulfonamide Substitution

The target compound bears a 2-methyl substituent on the benzenesulfonamide ring, placing a steric methyl group ortho to the sulfonamide –SO₂–NH– linkage. Its closest regioisomer, N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide (CAS 1448035-69-5), positions the methyl group at the meta (C-3) position, resulting in a fundamentally different steric and electronic environment around the sulfonamide nitrogen [1]. In sulfonamide-based carbonic anhydrase (CA) inhibitors, ortho-methyl substitution on the benzenesulfonamide ring has been shown in class-level SAR studies to reduce hCA II affinity relative to meta-substituted analogs by factors of 2- to 5-fold, while paradoxically enhancing selectivity for the tumor-associated hCA IX isoform [2]. This regioisomeric effect is attributed to differential accommodation of the ortho-methyl group within the hydrophobic pocket adjacent to the zinc-coordinated sulfonamide in the CA active site.

Structure-Activity Relationship (SAR) Sulfonamide Pharmacophore Regioisomerism

Methoxy Group Contribution: 4-Methoxy vs. Unsubstituted Phenyl Benzenesulfonamide

The 4-methoxy substituent on the benzenesulfonamide ring of the target compound (CAS 1428359-90-3) serves as both a hydrogen-bond acceptor and a lipophilicity modulator. In comparison with the unsubstituted phenyl analog N-(2-(furan-3-yl)ethyl)benzenesulfonamide (CAS 1428352-94-6, MW 251.30), the target compound carries an additional –OCH₃ group and an ortho –CH₃ group, yielding a molecular weight increase of 44.05 g·mol⁻¹ . Based on fragment-based logP calculation methods (CLOGP), the 4-methoxy group contributes approximately +0.3 to +0.5 log units of additional lipophilicity beyond the methyl contribution alone, while the 2-methyl group adds steric shielding to the sulfonamide linkage [1]. Within the furan sulfonamide CA inhibitor class, compounds bearing 4-methoxy substitution on the benzenesulfonamide ring demonstrated improved membrane permeability in ADME predictions compared to unsubstituted analogs, with predicted bioavailability scores exceeding 0.55 [2].

Lipophilicity Modulation Hydrogen-Bond Acceptor Drug-Likeness

Furan-3-yl vs. Furan-2-yl Connectivity: Regioisomeric Heterocycle Attachment and Biological Consequence

The target compound incorporates a furan-3-yl group (attachment at the 3-position of the furan ring), whereas many commercially prevalent furan-containing sulfonamides and bioactive furan derivatives employ furan-2-yl connectivity . This distinction is not trivial: furan-3-yl substitution presents the heterocyclic oxygen atom at a different spatial orientation relative to the ethyl linker than furan-2-yl, altering the dipole moment vector and the capacity for hydrogen-bond acceptance by the furan oxygen. In the context of carbonic anhydrase inhibition, furan sulfonamide SAR studies have demonstrated that the position of furan substitution (2-yl vs. 3-yl) can modulate hCA isoform inhibitory potency by 1.5- to 10-fold depending on the specific isoform, as the furan ring occupies a lipophilic pocket whose geometry differs among CA isoforms [1]. The furan-3-yl configuration places the ring oxygen in a more solvent-exposed orientation compared to furan-2-yl, which buries the oxygen deeper in the hydrophobic cleft [1].

Heterocycle Regiochemistry Furan Isomerism Target Recognition

Furan-3-yl Ethylamine Building Block Utility Validated in Quinolone Antibacterial Scaffolds

The furan-3-yl ethylamine substructure present in the target compound has been independently validated as a productive building block for generating bioactive molecules. Foroumadi et al. (2007) synthesized a series of 7-piperazinylquinolones carrying a functionalized 2-(furan-3-yl)ethyl moiety and demonstrated that most synthesized compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacterial panels [1]. Critically, the study demonstrated that antibacterial activity could be modulated through the nature of the functionality on the ethyl spacer, establishing that the furan-3-yl ethyl framework is not merely an inert linker but an active contributor to pharmacophore engagement [1]. This contrasts with thiophene-3-yl ethyl analogs (e.g., using thiophene in place of furan), which showed divergent activity profiles in parallel quinolone series, confirming heterocycle-specific contributions to antibacterial potency [2].

Antibacterial Quinolones Medicinal Chemistry Building Block Gram-Positive/Gram-Negative Activity

Physicochemical Property Differentiation: Calculated Drug-Likeness Parameters vs. Furosemide

The target compound (CAS 1428359-90-3, MW 295.35, C₁₄H₁₇NO₄S) is structurally distinct from the clinically approved furan-containing sulfonamide diuretic furosemide (MW 330.74, C₁₂H₁₁ClN₂O₅S), despite sharing a sulfonamide group and a furan ring. Furosemide features a furan-2-ylmethylamino group, a 4-chloro substituent, and a 5-sulfamoyl group on a benzoic acid core — a fundamentally different pharmacophore architecture [1]. Key physicochemical differences include: (i) the target compound lacks the carboxylic acid moiety of furosemide, eliminating pH-dependent ionization at physiological pH (furosemide pKa ≈ 3.9 for the carboxyl group), which means the target compound remains predominantly neutral at pH 7.4 versus furosemide's anionic state; (ii) the target compound's 4-methoxy group provides a neutral hydrogen-bond acceptor versus furosemide's 4-chloro, which is exclusively a hydrophobic contact; (iii) the target compound's molecular weight is 35.4 g·mol⁻¹ lower than furosemide, placing it more favorably within Lipinski's rule-of-five space [2].

Drug-Likeness Physicochemical Profiling Lead Optimization

N-(2-(Furan-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide (CAS 1428359-90-3): Evidence-Based Application Scenarios for Research Procurement


Carbonic Anhydrase Inhibitor Lead Discovery Requiring Defined Isoform Selectivity Profiles

The target compound's 2-methyl-4-methoxy benzenesulfonamide substitution pattern is positioned within the SAR landscape established by Djukic et al. (2023), where furan sulfonamides demonstrated hCA isoform selectivity indices ranging from SI 13.5 to SI 70 [1]. The ortho-methyl group is predicted to preferentially engage the hydrophobic pocket of hCA IX (tumor-associated isoform) over hCA II (ubiquitous cytosolic isoform), based on molecular docking studies showing that ortho-substituted benzenesulfonamides achieve favorable van der Waals contacts with hCA IX residue Val131 without steric clash, whereas the narrower hCA II active site cleft imposes a steric penalty on 2-substituted analogs [1]. Researchers building CA inhibitor libraries should procure this specific regioisomer rather than the 3-methyl or unsubstituted phenyl analogs to maintain SAR integrity within the ortho-methyl series.

Antibacterial Quinolone Medicinal Chemistry Using Furan-3-yl Ethylamine Building Blocks

The validated utility of 2-(furan-3-yl)ethyl-functionalized quinolones as antibacterial agents (Foroumadi et al., 2007) positions the target compound as a strategic synthetic intermediate for constructing piperazinylquinolone derivatives [2]. The sulfonamide group can serve as a protecting group for the furan-3-yl ethylamine nitrogen during quinolone core construction, with subsequent deprotection enabling piperazine functionalization. The demonstrated antibacterial activity modulation through ethyl spacer functionalization [2] indicates that the target compound's specific 4-methoxy-2-methylbenzenesulfonyl protecting group may contribute to differential intermediate stability and crystallization behavior compared to alternative sulfonyl protecting groups (tosyl, nosyl), warranting its procurement for reaction optimization studies.

Structure-Activity Relationship Studies of Sulfonamide Pharmacophore Substitution Patterns

The target compound serves as a defined chemical probe within a systematic SAR matrix comparing ortho-methyl (CAS 1428359-90-3) versus meta-methyl (CAS 1448035-69-5) versus unsubstituted phenyl (CAS 1428352-94-6) benzenesulfonamide analogs, all sharing the identical furan-3-yl ethylamine substructure [3]. This triad enables isolation of the methyl position contribution to biological activity independent of other structural variables. The ~6.3-fold predicted difference in octanol-water partition coefficient between the target compound and the unsubstituted analog provides a quantifiable lipophilicity gradient for correlating physicochemical properties with cellular activity in a matched molecular pair analysis [4].

Computational Chemistry and Molecular Docking Validation Studies

The compound's well-defined three-module architecture (furan-3-yl, ethylene spacer, 4-methoxy-2-methylbenzenesulfonamide) provides a tractable scaffold for computational docking and molecular dynamics studies aimed at predicting sulfonamide binding modes to zinc metalloenzymes. The furan-3-yl (as opposed to furan-2-yl) connectivity generates a distinct electrostatic potential surface around the heterocycle, which can be exploited to probe the geometric requirements of the lipophilic sub-pocket in CA isoforms or other sulfonamide-binding targets [1]. Procurement of the specific furan-3-yl regioisomer is essential for computational model validation, as furan-2-yl analogs would produce divergent docking poses that cannot be extrapolated to the 3-yl series.

Quote Request

Request a Quote for N-(2-(furan-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.